molecular formula C11H9ClN2O2 B8346436 2-(Chloromethyl)-5-(2,3-dihydro-1-benzofuran-5-yl)-1,3,4-oxadiazole

2-(Chloromethyl)-5-(2,3-dihydro-1-benzofuran-5-yl)-1,3,4-oxadiazole

Cat. No. B8346436
M. Wt: 236.65 g/mol
InChI Key: KYANXRYQHLTCKF-UHFFFAOYSA-N
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Patent
US08492378B2

Procedure details

A mixture of 2,3-dihydro-1-benzofuran-5-carbohydrazide (2.02 g, 11.3 mmol) and 2-chloro-1,1,1-trimethoxyethane (7.92 ml, 56.7 mmol) was tightly sealed in a vial, and microwave was irradiated thereon at 160° C. for 5 min. The reaction mixture was recrystallized from hexane to give the title compound (2.01 g, yield 75%) as colorless crystals.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
7.92 mL
Type
reactant
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([NH:12][NH2:13])=[O:11])=[CH:9][C:4]=2[CH2:3][CH2:2]1.[Cl:14][CH2:15][C:16](OC)(OC)OC>>[Cl:14][CH2:15][C:16]1[O:11][C:10]([C:8]2[CH:7]=[CH:6][C:5]3[O:1][CH2:2][CH2:3][C:4]=3[CH:9]=2)=[N:12][N:13]=1

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
O1CCC2=C1C=CC(=C2)C(=O)NN
Name
Quantity
7.92 mL
Type
reactant
Smiles
ClCC(OC)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was tightly sealed in a vial, and microwave
CUSTOM
Type
CUSTOM
Details
was irradiated
CUSTOM
Type
CUSTOM
Details
The reaction mixture was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClCC=1OC(=NN1)C=1C=CC2=C(CCO2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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